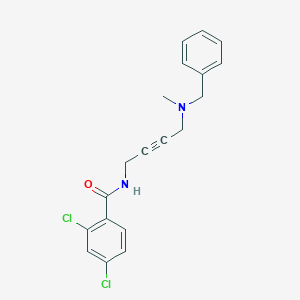

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

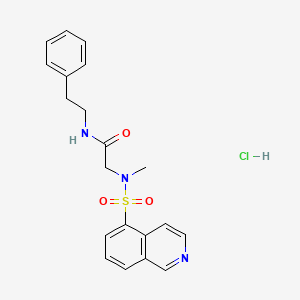

This compound is likely to be an organic molecule containing a benzyl group attached to an amine group, a but-2-yn-1-yl group, and a 2,4-dichlorobenzamide group . The benzyl group is a common substituent in organic chemistry, often used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a benzyl amine with a 2,4-dichlorobenzoyl chloride, using a base to deprotonate the amine and allow it to attack the carbonyl carbon of the benzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzamide groups), a triple bond (from the but-2-yn-1-yl group), and polar amide and amine functionalities .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amine group could be protonated under acidic conditions, or it could act as a nucleophile in various reactions. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar amide and amine groups could enhance its solubility in polar solvents .Scientific Research Applications

Antimicrobial Activity

1,2,3-triazoles have gained significant attention due to their stability against metabolic degradation and their ability to engage in hydrogen bonding. In the case of our compound, the synthesis involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting 1,2,3-triazole hybrids containing amine-ester functionality were thoroughly characterized.

In vitro: assays revealed moderate to excellent antimicrobial activity against various strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, compound 7o exhibited substantial potency (MIC = 0.0558 μmol/mL) against most tested microbes. These findings highlight its potential as an antimicrobial agent.

Anti-Viral Applications

1,2,3-triazoles and their derivatives have been explored as anti-viral agents . Their stability and unique features make them promising candidates for combating viral infections. Further research could investigate the specific anti-viral properties of our compound.

Anti-Oxidant Properties

The presence of unpaired electrons on the nitrogen atom in 1,2,3-triazoles contributes to their chelating activity and potential as anti-oxidants . Our compound may exhibit similar properties, making it relevant in oxidative stress-related research.

Anti-Diabetic Potential

1,2,3-triazoles have been investigated as anti-diabetic agents . Given the prevalence of diabetes worldwide, understanding how our compound interacts with relevant pathways could be valuable.

Anti-Cancer Research

The stability and biocompatibility of 1,2,3-triazoles position them as potential anti-cancer agents . Investigating the effects of our compound on cancer cell lines could yield interesting results.

Anti-Tubercular and Antimalarial Studies

1,2,3-triazoles have also been explored for their anti-tubercular and antimalarial activities . Our compound might exhibit similar effects, warranting further investigation.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like dipeptidyl peptidase 4 (dpp-4) . DPP-4 is a well-known T-cell antigen CD26 enzyme, which has vital functions such as deactivation of the incretin hormone, responsible for insulin catabolism .

Mode of Action

Compounds with similar structures have been found to inhibit the dpp-4 enzyme . This inhibition can lead to increased levels of incretin hormones, which stimulate a decrease in blood glucose levels .

Biochemical Pathways

Dpp-4 inhibitors generally affect the incretin system, which plays a crucial role in glucose metabolism .

Result of Action

The inhibition of dpp-4 can lead to increased levels of incretin hormones, which stimulate a decrease in blood glucose levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O/c1-23(14-15-7-3-2-4-8-15)12-6-5-11-22-19(24)17-10-9-16(20)13-18(17)21/h2-4,7-10,13H,11-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRAVGQGRHWOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)

![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)

![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)

![N-(sec-butyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2741488.png)

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)